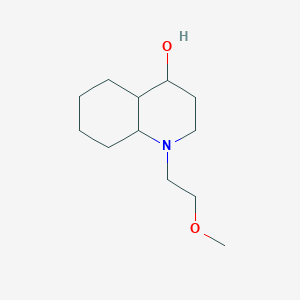
Decahydroquinolin-4-ol, 1-(2-methoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)decahydro-4-quinolinol is a chemical compound with the molecular formula C12H23NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)decahydro-4-quinolinol involves several steps. One common method includes the reaction of aniline with diethyl ethoxymethylenemalonate, followed by a series of cyclization reactions to form the quinoline structure . Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
1-(2-Methoxyethyl)decahydro-4-quinolinol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Scientific Research Applications
1-(2-Methoxyethyl)decahydro-4-quinolinol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)decahydro-4-quinolinol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its biological effects. For example, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Comparison with Similar Compounds
1-(2-Methoxyethyl)decahydro-4-quinolinol can be compared with other quinoline derivatives, such as:
Quinine: A naturally occurring compound used to treat malaria.
Chloroquine: A synthetic derivative used as an antimalarial and anti-inflammatory agent.
Ciprofloxacin: A synthetic antibiotic used to treat various bacterial infections.
The uniqueness of 1-(2-Methoxyethyl)decahydro-4-quinolinol lies in its specific structural modifications, which can lead to different biological activities and applications compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-ol |
InChI |
InChI=1S/C12H23NO2/c1-15-9-8-13-7-6-12(14)10-4-2-3-5-11(10)13/h10-12,14H,2-9H2,1H3 |
InChI Key |
AHGSGJBYLULRAA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCC(C2C1CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















